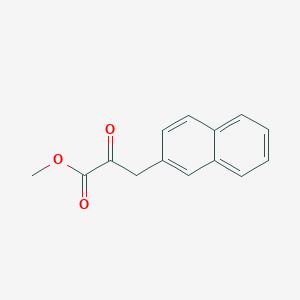![molecular formula C13H8BrIN2 B13690671 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features both bromine and iodine substituents on an imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-(4-bromophenyl)imidazo[1,2-a]pyridine with an appropriate iodinating reagent under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are typical reagents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学的研究の応用
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(4-Bromophenyl)imidazo[1,2-a]pyridine: Lacks the iodine substituent but shares a similar core structure.
2-(4-Bromophenyl)pyridine: A simpler structure with only the bromine substituent.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C13H8BrIN2 |
|---|---|
分子量 |
399.02 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrIN2/c14-10-6-4-9(5-7-10)12-13(15)17-8-2-1-3-11(17)16-12/h1-8H |
InChIキー |
WSFRPDVLCGKOKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=C(N2C=C1)I)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


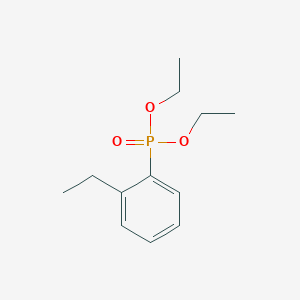
![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
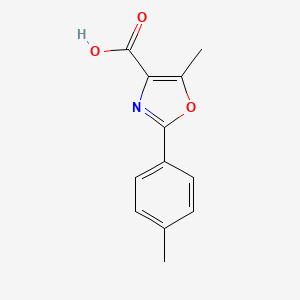
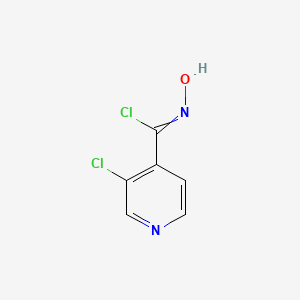

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)

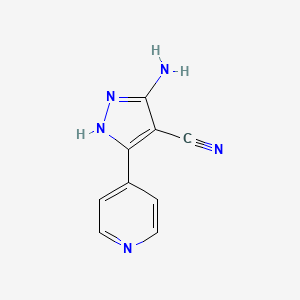

![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)

